molecular formula C21H16ClN3O5S B3035220 (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine CAS No. 303996-27-2

(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine

Cat. No.: B3035220
CAS No.: 303996-27-2
M. Wt: 457.9 g/mol
InChI Key: FOGLHFORBHBIKS-FSJBWODESA-N
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Description

(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S/c22-18-6-1-16(2-7-18)14-31-21-10-5-17(11-20(21)25(28)29)12-23-30-13-15-3-8-19(9-4-15)24(26)27/h1-12H,13-14H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGLHFORBHBIKS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-chlorobenzyl sulfanyl and 3-nitrobenzaldehyde derivatives. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include amine derivatives, sulfoxides, sulfones, and substituted chlorophenyl compounds.

Scientific Research Applications

(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound’s nitro and sulfanyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(4-{[(4-bromophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine
  • (E)-[(4-{[(4-fluorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine

Uniqueness

(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its bromine or fluorine analogs

Biological Activity

The compound (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine (CAS No. 303996-27-2) is a complex organic molecule with potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and anticancer properties, drawing from diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H16ClN3O5S
  • Molar Mass : 457.89 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 623.1 °C (predicted)

The compound features a chlorophenyl group, a nitrophenyl moiety, and a methoxyamine functional group, which contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. In a comparative study of similar compounds, strong inhibitory effects were noted against these enzymes .

Table 2: Enzyme Inhibition Data

Compound NameEnzymeInhibition Level
Compound AAcetylcholinesteraseStrong
Compound BUreaseModerate

Anticancer Potential

Preliminary studies have indicated that compounds with similar structural features may possess anticancer properties. The presence of the nitrophenyl group is often associated with enhanced cytotoxicity against cancer cell lines .

Case Studies

  • Study on Antiviral Activity : A derivative of the compound was tested for its antiviral efficacy against Hepatitis B virus (HBV). It demonstrated significant inhibition of HBV replication in vitro and in vivo, highlighting the potential for further development as an antiviral agent .
  • Pharmacological Evaluation : Another study evaluated the pharmacological behavior of related compounds, noting their effectiveness in enzyme inhibition and antibacterial action, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine
Reactant of Route 2
Reactant of Route 2
(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine

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